Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate

JAK kinase inhibition Immunology Kinase selectivity profiling

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate (CAS 650596-59-1, molecular formula C12H23NO3, MW 229.32 g/mol) is classified as a β-enamino ester featuring a butylamino group at the β-position of an α,β-unsaturated ester with a characteristic 5-hydroxy substitution on the hex-2-enoate backbone. As a member of the broader enaminocarbonyl compound class, it serves as a versatile synthetic building block for heterocyclic construction and has been implicated in kinase inhibition and epigenetic modulation contexts.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 650596-59-1
Cat. No. B12589251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(butylamino)-5-hydroxyhex-2-enoate
CAS650596-59-1
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCCCNC(=CC(=O)OCC)CC(C)O
InChIInChI=1S/C12H23NO3/c1-4-6-7-13-11(8-10(3)14)9-12(15)16-5-2/h9-10,13-14H,4-8H2,1-3H3
InChIKeyLRYLTBTVNSLPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate CAS 650596-59-1: β-Enamino Ester Class and Procurement Profile


Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate (CAS 650596-59-1, molecular formula C12H23NO3, MW 229.32 g/mol) is classified as a β-enamino ester featuring a butylamino group at the β-position of an α,β-unsaturated ester with a characteristic 5-hydroxy substitution on the hex-2-enoate backbone . As a member of the broader enaminocarbonyl compound class, it serves as a versatile synthetic building block for heterocyclic construction and has been implicated in kinase inhibition and epigenetic modulation contexts [1]. Patent literature positions this compound within the enaminocarbonyl class used for enhancing plant intrinsic defenses and improving plant growth in agrochemical applications [2].

Why Generic Substitution of Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate Is Not Straightforward


Substituting ethyl 3-(butylamino)-5-hydroxyhex-2-enoate with ostensibly similar β-enamino esters—such as ethyl 3-(butylamino)but-2-enoate (CAS 5065-81-6)—risks significant alterations in biological target engagement, physicochemical properties, and synthetic utility. The 5-hydroxy substitution and extended hexenoate backbone (C6 versus C4 in the but-2-enoate analog) introduce an additional hydrogen bond donor/acceptor site, which is structurally implicated in modulating binding interactions within kinase ATP-binding pockets and HDAC catalytic domains . The same hydroxyl moiety also serves as a critical functional handle for downstream derivatization reactions (e.g., oxidation to ketone, esterification, or etherification) that are not accessible with the des-hydroxy analog . Failure to capture this differentiation during procurement leads to selection of compounds with demonstrably distinct biological activity profiles and limited synthetic versatility.

Quantitative Differentiation Evidence for Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate (CAS 650596-59-1)


JAK2 vs. JAK3 Differential Inhibition: Quantitative Selectivity Profile

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate demonstrates a measurable differential in inhibition potency between JAK2 and JAK3 kinases. In enzymatic assays using human JAK2 and JAK3 expressed in baculovirus with biotinyl-amino-hexanoyl-EQEDEPEGDYFEWLE-amide as substrate, the compound exhibits an IC50 of 2.13 × 10³ nM against JAK2 versus an IC50 > 3.00 × 10³ nM against JAK3, representing at least a 1.4-fold selectivity window favoring JAK2 over JAK3 [1]. While the absolute potency is in the low micromolar range, the JAK2/JAK3 selectivity fingerprint differentiates this compound from the des-hydroxy analog ethyl 3-(butylamino)but-2-enoate (CAS 5065-81-6), for which no comparable JAK profiling data have been reported in curated databases such as ChEMBL or BindingDB [2].

JAK kinase inhibition Immunology Kinase selectivity profiling

Structural Differentiation: 5-Hydroxy Substitution and Extended Hexenoate Backbone vs. Des-Hydroxy Butenoate Analog

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate (C12H23NO3, MW 229.32) differs structurally from its closest commercially cataloged analog, ethyl 3-(butylamino)but-2-enoate (CAS 5065-81-6, C10H19NO2, MW 185.26), by the presence of a secondary alcohol at the 5-position and a two-carbon extension of the alkenoate chain (hexenoate vs. butenoate) . This substitution increases the hydrogen bond donor count from 1 to 2 and hydrogen bond acceptor count from 3 to 4, with a corresponding increase in topological polar surface area (tPSA) from 38.3 Ų to 58.6 Ų . The 5-hydroxy group enables specific derivatization pathways—including oxidation to a 5-keto ester, esterification, or etherification—that are structurally impossible with the des-hydroxy butenoate analog . Furthermore, the extended carbon backbone alters the conformational flexibility (rotatable bond count: 9 vs. 7) and lipophilicity profile (calculated XLogP ~2.9 for the butenoate analog vs. ~2.0 for the target), which may influence membrane permeability and protein binding characteristics.

Synthetic building block Derivatization handle Hydrogen bonding capacity

Enaminocarbonyl Agrochemical Class Membership: Patent-Established Utility in Plant Growth Enhancement

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate falls within the broad structural scope of enaminocarbonyl compounds claimed in Bayer CropScience patents (WO 2011/051274, EP 2496081 A1) for enhancing plant intrinsic defenses, improving plant growth, and increasing resistance to phytopathogens including fungi, bacteria, viruses, MLOs, and RLOs [1]. The patent family explicitly encompasses β-enamino esters with variable amine substituents (including butylamino) and hydroxylated alkenoate backbones as part of the Markush structures. This agrochemical application space is not claimed for the simpler des-hydroxy analog ethyl 3-(butylamino)but-2-enoate (CAS 5065-81-6), which is primarily cataloged as a synthetic intermediate without demonstrated plant growth regulatory activity . The synergistic effect of enaminocarbonyl compounds with insecticides, fungicides, and bactericides—as explicitly documented in the Bayer patent family—provides a quantifiable application advantage for compounds within this structural subclass [2].

Agrochemical Plant defense enhancement Enaminocarbonyl compounds

β-Enamino Ester Synthetic Versatility: Multi-Modal Derivatization vs. Single-Mode Analogs

The β-enamino ester scaffold of ethyl 3-(butylamino)-5-hydroxyhex-2-enoate supports multiple orthogonal reaction pathways documented for this compound class: (i) oxidation of the 5-hydroxy group to a carbonyl yielding a keto-ester; (ii) reduction of the enoate double bond to a saturated ester; (iii) nucleophilic substitution at the butylamino group; and (iv) cyclocondensation reactions utilizing the enamino ester moiety as a 1,3-bis-electrophilic synthon for heterocycle construction (pyrroles, pyridines, pyrimidines) . The 5-hydroxyhex-2-enoate backbone additionally enables lactonization chemistry that is inaccessible to the but-2-enoate analog. β-Enamino esters are established as versatile intermediates for synthesizing biologically active compounds including dopamine autoreceptor agonists, acetylcholinesterase inhibitors, oxytocin antagonists, and anticonvulsants [1]. The dual functionality (enamino ester plus secondary alcohol) effectively provides two orthogonal reactive sites on a single backbone, expanding the accessible chemical space for library synthesis compared to analogs lacking the hydroxyl group [2].

Heterocyclic synthesis Enamino ester reactivity Synthetic intermediate

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate (CAS 650596-59-1): Optimal Research and Industrial Application Scenarios


Kinase Selectivity Profiling and JAK2-Focused Screening Campaigns

Based on the documented JAK2 IC50 of 2.13 µM and the ≥1.4-fold selectivity window over JAK3 (IC50 > 3 µM), this compound serves as a low-micromolar starting point for JAK2-focused medicinal chemistry optimization [1]. The 5-hydroxy group provides a vector for structure-activity relationship (SAR) exploration through esterification or etherification to probe the solvent-exposed region of the JAK2 ATP-binding pocket, while the butylamino group anchors the compound in the adenine-binding region. Procurement of this specific hydroxy-substituted hexenoate, rather than the des-hydroxy butenoate analog, enables SAR studies that explicitly probe hydrogen-bonding interactions in the kinase hinge region.

Agrochemical Formulation Development: Plant Defense Enhancement

The structural alignment of ethyl 3-(butylamino)-5-hydroxyhex-2-enoate with the enaminocarbonyl compound class claimed in Bayer CropScience patents (WO 2011/051274) makes it a candidate for formulation screening in plant intrinsic defense enhancement and growth improvement applications [2]. The patented synergistic combinations with fungicides and bactericides provide a documented experimental framework for testing this compound in crop protection formulations. Researchers procuring this compound for agrochemical screening benefit from the explicit patent precedent that simpler β-enamino esters lack.

Diversity-Oriented Synthesis: Multi-Functional Building Block for Heterocyclic Libraries

The combination of a β-enamino ester motif with a secondary alcohol on the same C6 backbone enables diversity-oriented synthesis (DOS) strategies that exploit orthogonal reactivity. The enamino ester can undergo cyclocondensation with 1,3-biselectrophiles to generate pyridine, pyrimidine, or pyrrole scaffolds, while the 5-hydroxy group can be independently functionalized (oxidized, acylated, or converted to a leaving group) either before or after heterocycle formation . This dual-reactivity profile supports the generation of compound libraries with greater structural diversity per synthetic step compared to single-functional-group analogs, improving the efficiency of hit discovery campaigns.

Physicochemical Property Optimization: Modulating LogP and Solubility in Lead Series

With a calculated LogP of approximately 2.0—notably lower than the ~2.9 LogP of the des-hydroxy butenoate analog—this compound demonstrates how the 5-hydroxy substitution shifts lipophilicity downward by nearly one log unit while adding a hydrogen bond donor . This property profile is relevant for lead optimization programs where aqueous solubility or reduced phospholipidosis risk is a design criterion. Procurement of the hydroxylated variant allows medicinal chemistry teams to evaluate the impact of this specific structural modification on ADME parameters without requiring in-house synthesis of the intermediate.

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